molecular formula C21H19N7 B14650542 N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine CAS No. 51815-23-7

N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14650542
CAS No.: 51815-23-7
M. Wt: 369.4 g/mol
InChI Key: DGVNUVUXXDLECE-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes two 4-aminophenyl groups and one phenyl group attached to a 1,3,5-triazine core, making it a highly substituted triazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the sequential substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with 4-aminophenylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with phenylamine to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of certain cellular processes. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to its highly substituted structure, which imparts distinct chemical and biological properties

Properties

CAS No.

51815-23-7

Molecular Formula

C21H19N7

Molecular Weight

369.4 g/mol

IUPAC Name

2-N,4-N-bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H19N7/c22-15-6-10-17(11-7-15)24-20-26-19(14-4-2-1-3-5-14)27-21(28-20)25-18-12-8-16(23)9-13-18/h1-13H,22-23H2,(H2,24,25,26,27,28)

InChI Key

DGVNUVUXXDLECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)N)NC4=CC=C(C=C4)N

Origin of Product

United States

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